molecular formula C11H12ClNOS B2731306 N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide CAS No. 339097-64-2

N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide

Cat. No.: B2731306
CAS No.: 339097-64-2
M. Wt: 241.73
InChI Key: KHSUXGFPVBKLOX-UHFFFAOYSA-N
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Description

N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide is a synthetic acetamide derivative featuring an allyl group attached to the nitrogen atom and a 2-chlorophenylsulfanyl moiety at the α-position of the acetamide backbone. Its molecular formula is C₁₁H₁₂ClNOS (molar mass: 257.74 g/mol).

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c1-2-7-13-11(14)8-15-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSUXGFPVBKLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-chlorothiophenol with allyl bromide to form an intermediate, which is then reacted with chloroacetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

  • Step 1: Formation of Intermediate

      Reactants: 2-chlorothiophenol, allyl bromide

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux

      Product: Allyl 2-chlorophenyl sulfide

  • Step 2: Formation of Final Product

      Reactants: Allyl 2-chlorophenyl sulfide, chloroacetamide

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux

      Product: this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

      Conditions: Room temperature, solvent (e.g., dichloromethane)

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions, solvent (e.g., tetrahydrofuran)

  • Substitution

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted allyl derivatives

Scientific Research Applications

N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl or Heteroaryl Groups

2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide ()
  • Molecular Formula : C₂₂H₂₃ClN₆OS
  • Key Features : Incorporates a 1,2,4-triazole ring and a 2-methylphenyl group.
N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide ()
  • Molecular Formula : C₁₆H₁₃ClN₂O₂S
  • Key Features : Replaces the allyl group with a 6-methoxybenzothiazole moiety.
  • Comparison : The benzothiazole group may improve metabolic stability and binding affinity to neurological targets, as seen in related benzothiazole-based drugs .

Analogues with Sulfonyl vs. Sulfanyl Substituents

2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide ()
  • Molecular Formula: C₁₄H₁₀Cl₃NO₃S
  • Key Features : Sulfonyl (-SO₂-) group replaces the sulfanyl (-S-) linkage.
  • Comparison : The sulfonyl group increases electronegativity and may enhance oxidative stability but reduce nucleophilic reactivity compared to the sulfanyl group. This substitution could alter pharmacokinetic properties, such as membrane permeability .
G721-0282 (N-Allyl-2-[(6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)sulfanyl]acetamide) ()
  • Molecular Formula : C₂₀H₂₅N₅O₃S
  • Key Features : Contains a pyrido[2,3-d]pyrimidine-dione core.
  • Biological Activity : Demonstrated anxiolytic effects in mice by inhibiting CHI3L1-mediated neuroinflammation .
  • Comparison : While both compounds share the N-allyl-sulfanyl-acetamide backbone, G721-0282’s extended heterocyclic system likely enhances its specificity for neuroinflammatory targets.
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()
  • Molecular Formula : C₂₀H₁₇ClN₄O₃S
  • Biological Activity : Exhibited α-glucosidase and butyrylcholinesterase (BChE) inhibition .
  • Comparison : The indole-oxadiazole substituent confers dual enzyme inhibitory activity, a feature absent in the parent compound.

Crystallographic and Conformational Comparisons

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()
  • Molecular Conformation : Pyrimidine and benzene rings are inclined at 42.25°–67.84° , stabilized by intramolecular N–H⋯N hydrogen bonds .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Crystal Structure : Features three distinct molecular conformations with dihedral angles ranging from 54.8° to 77.5° between aryl and pyrazolyl rings .
  • Comparison : The absence of a pyrazolone ring in the parent compound simplifies its conformational landscape, possibly improving synthetic accessibility.

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide C₁₁H₁₂ClNOS 257.74 Allyl, 2-chlorophenylsulfanyl
2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide C₂₂H₂₃ClN₆OS 478.98 Triazole, 3-chloroanilino, 2-methylphenyl
N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide C₁₆H₁₃ClN₂O₂S 340.81 6-Methoxybenzothiazole
G721-0282 C₂₀H₂₅N₅O₃S 439.56 Pyrido[2,3-d]pyrimidine-dione

Biological Activity

N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

The synthesis of this compound typically involves a multi-step process:

Step 1: Formation of Intermediate

  • Reactants: 2-chlorothiophenol, allyl bromide
  • Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux
  • Product: Allyl 2-chlorophenyl sulfide

Step 2: Reaction with Chloroacetamide
This step involves the reaction of the intermediate with chloroacetamide to yield the final product.

Chemical Reactions:
this compound can undergo various reactions:

  • Oxidation: Can form sulfoxides or sulfones.
  • Reduction: The carbonyl group can be reduced to form amines.
  • Substitution: The allyl group can participate in nucleophilic substitution reactions.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .

2.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism of action is thought to involve the interaction of the sulfanyl group with thiol-containing enzymes, leading to enzyme inhibition and disruption of cellular processes critical for cancer cell survival.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: The compound can interact with enzymes such as acetylcholinesterase (AChE) and urease, demonstrating strong inhibitory activity .
  • Protein Binding: The chlorophenyl group enhances binding affinity to hydrophobic pockets in proteins, which may modulate their activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to strong against S. typhi and B. subtilis
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionStrong AChE and urease inhibition

5. Conclusion

This compound shows promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanisms involve enzyme inhibition and protein interactions that could be leveraged for therapeutic applications. Further research is warranted to explore its full potential in drug development.

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